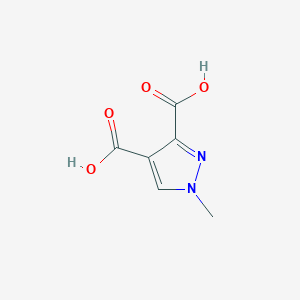

1-methyl-1H-pyrazole-3,4-dicarboxylic acid

Descripción general

Descripción

1-methyl-1H-pyrazole-3,4-dicarboxylic acid is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-methyl-1H-pyrazole-3,4-dicarboxylic acid can be synthesized through several methods. One common approach involves the reaction of pyrazole-3,4-dicarboxylic acid with methylating agents under controlled conditions . Another method includes the use of transition-metal catalysts and photoredox reactions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound typically involves the use of cost-effective raw materials and solvents. For example, starting from propiolic alcohol, the compound can be synthesized through a series of steps including oxidation, esterification, and methylation . This method is advantageous due to its high yield and scalability for industrial applications .

Análisis De Reacciones Químicas

Types of Reactions

1-methyl-1H-pyrazole-3,4-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Substitution: Substitution reactions, especially with aromatic and heteroaromatic sulfonamides, are common.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and sulfonamides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high selectivity and yield .

Major Products Formed

Aplicaciones Científicas De Investigación

Applications in Pharmaceuticals

1-Methyl-1H-pyrazole-3,4-dicarboxylic acid serves as an important intermediate in the synthesis of various pharmaceutical agents. Its derivatives are explored for their potential as:

- Antimicrobial Agents: Compounds derived from this compound have shown promising antibacterial activity against Gram-positive bacteria. For instance, a study indicated that certain derivatives exhibited minimum inhibitory concentration (MIC) values that suggest effective antibacterial properties .

- Anti-inflammatory Drugs: Research indicates that pyrazole derivatives can modulate inflammatory pathways, making them candidates for anti-inflammatory drug development.

Case Study:

A notable study synthesized a series of pyrazole derivatives from this compound and evaluated their biological activities. The findings revealed that specific modifications to the structure enhanced their efficacy against various pathogens .

Applications in Agrochemicals

The compound is also utilized in the agrochemical industry, particularly in the development of novel pesticides. Pyrazole derivatives are recognized for their high efficiency and low toxicity profiles.

Key Uses:

- Bactericides and Fungicides: this compound is a precursor for synthesizing effective bactericides such as fluopyram and bixafen. These compounds have been formulated for agricultural use due to their ability to control fungal diseases while minimizing environmental impact .

Data Table: Agrochemical Applications

| Compound Name | Application Type | Efficacy (MIC) | Remarks |

|---|---|---|---|

| Fluopyram | Bactericide | 0.5 µg/mL | Effective against Fusarium |

| Bixafen | Fungicide | 0.2 µg/mL | Broad-spectrum activity |

| Isopyrazam | Fungicide | 0.3 µg/mL | Low toxicity |

Material Science Applications

In material science, this compound has been investigated for its potential use in developing polymers and advanced materials due to its unique structural properties.

Applications:

- Polymer Synthesis: The compound can act as a monomer or cross-linking agent in polymer chemistry.

Mecanismo De Acción

The mechanism of action of 1-methyl-1H-pyrazole-3,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .

Comparación Con Compuestos Similares

Similar Compounds

Pyrazole-3,4-dicarboxylic acid: Similar in structure but lacks the methyl group at the 1-position.

3-methyl-1-phenyl-1H-pyrazole-5-ol: Another pyrazole derivative with different substituents and biological activities.

3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used in the synthesis of fungicides and has a similar core structure.

Uniqueness

1-methyl-1H-pyrazole-3,4-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form biologically active derivatives makes it a valuable compound in research and industry .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-methyl-1H-pyrazole-3,4-dicarboxylic acid, and what challenges arise during ester hydrolysis?

Answer: The synthesis of pyrazole dicarboxylic acids often begins with ester precursors. For example, diethyl pyrazole-3,5-dicarboxylate derivatives are synthesized via condensation reactions using amidinyl pyrazolylimines and hydrazine hydrate under reflux in methanol/ethanol . However, hydrolysis of ester groups to yield the free dicarboxylic acid can be challenging. Basic hydrolysis (e.g., NaOH/EtOH) may fail due to side reactions or incomplete conversion; acidic conditions (e.g., HCl/H₂O) or enzymatic methods are viable alternatives. Failed cyclization attempts with hydrazine in acetic acid suggest that alternative catalysts (e.g., metal-organic frameworks) or microwave-assisted reactions could improve efficiency .

Q. How can researchers purify and characterize this compound to ensure structural fidelity?

Answer: Purification typically involves recrystallization from polar solvents (e.g., ethanol/water mixtures) or chromatography (silica gel, eluting with ethyl acetate/hexane). Characterization requires NMR (¹H/¹³C), IR (to confirm carboxylic acid C=O stretches ~1700 cm⁻¹), and mass spectrometry. For crystallinity analysis, X-ray diffraction of single crystals grown via slow evaporation is recommended. Advanced techniques like LC-MS or HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) can detect impurities from incomplete hydrolysis .

Q. What solvents and reaction conditions are compatible with pyrazole dicarboxylic acids in downstream applications?

Answer: Pyrazole dicarboxylic acids are polar and soluble in DMSO, DMF, and aqueous bases (e.g., NaHCO₃). Avoid prolonged heating in protic solvents (e.g., MeOH) to prevent esterification. For metal coordination (e.g., Ni nanoparticles), use polar aprotic solvents under inert atmospheres. Stability tests (TGA/DSC) are critical for applications in high-temperature catalysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for pyrazole dicarboxylic acid derivatives?

Answer: Discrepancies in NMR/IR data often arise from tautomerism (e.g., keto-enol forms) or residual solvents. Deuterated DMSO can stabilize carboxylic protons for clear ¹H NMR signals. For ambiguous peaks, 2D NMR (COSY, HSQC) clarifies connectivity. Computational tools (DFT calculations for predicted spectra) validate experimental results. Contradictions in mass spectra (e.g., fragmentation patterns) require high-resolution MS (HRMS-ESI) to confirm molecular formulas .

Q. What strategies enable selective functionalization of the pyrazole dicarboxylic acid scaffold for targeted applications?

Answer:

- Carboxylic Acid Activation: Use carbodiimides (EDC/DCC) with NHS esters for amide bond formation.

- Coordination Chemistry: The 3,4-dicarboxylate moiety binds metals (Ni²⁺, Cu²⁺) for MOFs or catalysts. Pre-treat the acid with KOH to form the dianion .

- Heterocycle Fusion: Cyclization with hydrazines or thioureas generates fused pyrazolopyridazines, though reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products .

Q. How do structural modifications impact the physicochemical properties of pyrazole dicarboxylic acids?

Answer: A comparative study of derivatives reveals:

Q. What analytical methods are critical for studying degradation pathways of pyrazole dicarboxylic acids under oxidative conditions?

Answer: Accelerated degradation studies in H₂O₂/UV light systems require:

- HPLC-MS : To identify breakdown products (e.g., decarboxylated fragments).

- EPR Spectroscopy : Detects radical intermediates.

- Kinetic Modeling : Fits pseudo-first-order rate constants for stability predictions.

Mitigation strategies include adding antioxidants (e.g., BHT) or encapsulating the compound in cyclodextrins .

Q. Methodological Guidelines

- Synthesis Troubleshooting : If ester hydrolysis fails, switch to H₂SO₄/H₂O (1:1) at 80°C for 12 hours.

- Data Reproducibility : Always report solvent deuteration levels and pH in NMR studies.

- Safety Protocols : Use fume hoods when handling hydrazine derivatives; refer to SDS for dicarboxylic acid handling .

Propiedades

IUPAC Name |

1-methylpyrazole-3,4-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4/c1-8-2-3(5(9)10)4(7-8)6(11)12/h2H,1H3,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWCVRVKQZHUWKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10505-21-2 | |

| Record name | 1-methyl-1H-pyrazole-3,4-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.